molecular formula C18H25N3OS B4332422 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B4332422
M. Wt: 331.5 g/mol
InChI Key: HGXSOOMXYKFNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide, also known as BIMEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMEDA is a thioacetamide derivative that has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce oxidative stress-induced neuronal damage in vitro. 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide in lab experiments is its high purity and stability. 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide. One potential area of research is the development of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide-based drugs for the treatment of pain and inflammation-related disorders. Another potential area of research is the investigation of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide's neuroprotective properties and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use as a neuroprotective agent. Although the exact mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide is not fully understood, it is believed to inhibit the COX and LOX pathways and reduce the production of pro-inflammatory cytokines. Further research is needed to determine the safety and efficacy of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide in humans and to explore its potential therapeutic applications.

Scientific Research Applications

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide has also been investigated for its potential use as a neuroprotective agent, with studies suggesting that it may have the ability to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-11-16-14(3)20-18(21-16)23-12-17(22)19-13(2)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSOOMXYKFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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